Ac-Gly-Leu-OH: A Stabilized Dipeptide Probe for Proteolytic Kinetics and Structural Dynamics
Ac-Gly-Leu-OH: A Stabilized Dipeptide Probe for Proteolytic Kinetics and Structural Dynamics
[1]
Executive Summary
Ac-Gly-Leu-OH (N-Acetyl-Glycyl-Leucine) is a synthetic dipeptide derivative characterized by the acetylation of its N-terminal glycine.[1][2] Unlike its free-amine counterpart (Gly-Leu), which serves as a direct substrate for aminopeptidases and an immunostimulant, the acetylated form functions primarily as a high-fidelity molecular probe .[1]
Its biological utility lies in its structural selectivity : the N-acetyl group acts as a "chemical shield," rendering the peptide immune to N-terminal degradation (aminopeptidases).[1] This unique property allows researchers to isolate and quantify Carboxypeptidase and specific Endopeptidase activities within complex biological matrices. Furthermore, due to the Gly-Leu motif's prevalence in structural proteins like elastin, Ac-Gly-Leu-OH serves as a minimalist scaffold for modeling peptide hydration and conformational chaos in aqueous environments.[1]
Mechanistic Principles: The "Aminopeptidase Shield"
To understand the utility of Ac-Gly-Leu-OH, one must understand the enzymatic logic it exploits.[1] Biological systems are replete with proteases.[1] When studying specific cleavage events, background noise from non-specific aminopeptidases often obscures data.[1]
Structural Logic
-
The Motif: Gly-Leu (GL) is a hydrophobic dipeptide sequence often found in fibrous proteins.[1]
-
The Modification: Acetylation (
) of the N-terminus removes the positive charge of the -amino group. -
The Consequence: Aminopeptidases (e.g., Aminopeptidase N/CD13) require a free, positively charged N-terminus to anchor and cleave the peptide bond. Ac-Gly-Leu-OH denies this anchor point.[1]
Selective Proteolysis
This "shielding" forces the biological system to process the peptide via alternative pathways, primarily Carboxypeptidases (which attack the C-terminus) or specific Endopeptidases (which recognize the internal amide bond regardless of the N-terminus).
Key Application: Ac-Gly-Leu-OH is used to validate the purity of protease preparations.[1] If an "Endopeptidase" sample cleaves Gly-Leu but fails to cleave Ac-Gly-Leu-OH, the sample is likely contaminated with Aminopeptidases.[1]
Pathway Visualization
The following diagram illustrates the differential processing of the free peptide versus the acetylated probe.
Caption: Differential enzymatic processing. The N-acetyl group blocks Aminopeptidase action, isolating Carboxypeptidase activity.
Technical Applications in Drug Development[3][4]
Physicochemical Modeling (Solubility & Stability)
Ac-Gly-Leu-OH is frequently cited in literature as a model for studying peptide solvation and conformational entropy .[1] The Glycine residue provides rotational freedom, while the Leucine side chain introduces hydrophobicity.
-
Research Use: It is used to calibrate LogP (partition coefficient) algorithms.[1] The acetylation makes the peptide more lipophilic than its zwitterionic parent, mimicking the behavior of internal peptide segments in larger proteins.
-
Relevance: Crucial for predicting the membrane permeability of peptidomimetic drugs.
Negative Control in Signaling Assays
In neurobiology, specific peptides (like Gly-Pro-Glu) exhibit neuroprotective effects.[1] When testing a new peptide drug:
-
Active Arm: Test Peptide.
-
Negative Control: Ac-Gly-Leu-OH.
-
Why? It matches the approximate molecular weight and general hydrophobicity of many bioactive di/tripeptides but lacks the specific side-chain geometry required for receptor binding (e.g., IGF-1 receptors). If Ac-Gly-Leu-OH elicits a response, the assay system may be reacting to non-specific peptide effects (e.g., pH change, osmolarity) rather than specific signaling.[1]
Substrate Specificity Profiling
The table below summarizes how Ac-Gly-Leu-OH interacts with key enzyme classes compared to non-acetylated variants.
| Enzyme Class | Substrate | Interaction Result | Biological Insight |
| Aminopeptidase N | H-Gly-Leu-OH | Rapid Hydrolysis | Standard degradation pathway.[1] |
| Aminopeptidase N | Ac-Gly-Leu-OH | No Reaction | Confirms enzyme requires free N-terminus.[1] |
| Carboxypeptidase Y | Ac-Gly-Leu-OH | Hydrolysis | Releases free Leucine + Ac-Gly.[1] |
| Thermolysin | Ac-Gly-Leu-OH | Slow/No Hydrolysis | Specificity check (Thermolysin prefers hydrophobic N-term neighbors).[1] |
| PepT1 Transporter | Ac-Gly-Leu-OH | Low Affinity | Acetylation reduces affinity for proton-coupled oligopeptide transporters.[1] |
Experimental Protocol: Proteolytic Stability Assay
Objective: To determine the half-life of a peptide drug candidate in plasma, using Ac-Gly-Leu-OH as a stable internal standard or a comparator for C-terminal degradation.
Materials
-
Test Compound: Ac-Gly-Leu-OH (Purity >98%, HPLC grade).
-
Matrix: Human Plasma (pooled) or Purified Carboxypeptidase Y.[1]
-
Quenching Solution: 1% Formic Acid in Acetonitrile (ACN).[1]
-
Analysis: LC-MS/MS or HPLC-UV (210 nm).
Workflow Methodology
This protocol ensures data integrity by arresting enzymatic activity instantly at time-points.[1]
-
Preparation: Dissolve Ac-Gly-Leu-OH to 1 mM in PBS (pH 7.4).
-
Initiation: Mix 10 µL of substrate with 90 µL of pre-warmed (37°C) plasma/enzyme solution.
-
Incubation: Maintain at 37°C with gentle shaking.
-
Sampling: At T=0, 5, 15, 30, 60 min, remove 10 µL aliquots.
-
Quenching: Immediately dispense aliquot into 90 µL of ice-cold Quenching Solution. Vortex for 10s.
-
Clarification: Centrifuge at 10,000 x g for 5 min to pellet precipitated proteins.
-
Quantification: Inject supernatant into HPLC.
HPLC Conditions (Standardized)
-
Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 3 µm).[1]
-
Mobile Phase A: 0.1% TFA in Water.[1]
-
Mobile Phase B: 0.1% TFA in Acetonitrile.[1]
-
Gradient: 5% B to 60% B over 20 minutes.
-
Retention Logic: Ac-Gly-Leu-OH will elute later than H-Gly-Leu-OH due to the loss of the polar amine charge (increased hydrophobicity).[1]
Workflow Diagram
Caption: Step-by-step stability assay workflow for determining proteolytic kinetics.
Critical Distinction: Ac-Gly-Leu vs. N-Acetyl-Leucine[1]
It is vital for researchers to distinguish Ac-Gly-Leu-OH from N-Acetyl-L-Leucine (often abbreviated as NALL or Tanganil).[1]
-
N-Acetyl-L-Leucine: A modified single amino acid used therapeutically for vertigo and cerebellar ataxia (e.g., Tay-Sachs disease).[1] It works by normalizing membrane potential in neurons.[1]
-
Ac-Gly-Leu-OH: A dipeptide.[1] It does not share the same clinical indication or pharmacodynamics.[3] Using Ac-Gly-Leu-OH as a substitute for N-Acetyl-L-Leucine in neuroprotective assays will yield false negatives.[1]
References
-
PubChem. (n.d.).[1] N-acetyl-L-leucine (Compound Summary).[1][4] National Library of Medicine.[1] Retrieved from [Link][1]
-
Royal Society of Chemistry. (n.d.).[1] Conformational chaos and biomolecular instability in aqueous solution.[1][5] Journal of the Chemical Society, Perkin Transactions 2. (Reference for Ac-Gly-Leu conformational dynamics). Retrieved from [Link][1]
-
Liwei Peptide. (n.d.).[1] Ac-Pro-Leu-Gly-OH Function and Usage.[1][6][7] (Reference for acetylated peptide utility in enzyme assays). Retrieved from [Link][1]
-
American Chemical Society (ACS). (2024).[1] Predictive Methodology for Selecting the “Fit-for-Purpose” LC-HRMS Method for Quality Assessment in Peptide Synthesis. (Reference for peptide hydrophobicity and HPLC retention). Retrieved from [Link][1]
Sources
- 1. Ac-Arg-Lys-Leu-Phe-Gly-OH | C31H51N9O7 | CID 44461213 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. youtube.com [youtube.com]
- 4. N-Acetyl-L-leucine | C8H15NO3 | CID 70912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Conformational chaos and biomolecular instability in aqueous solution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. Purchase Directly from Ac-Pro-Leu-Gly-OH | China Ac-Pro-Leu-Gly-OH Supplies [liwei-peptide.com]
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